Ifosfamid-Unreinheit E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

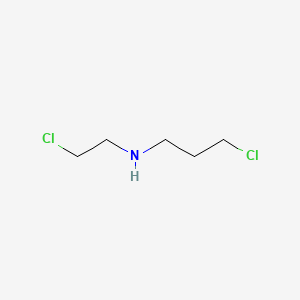

3-chloro-N-(2-chloroethyl)propan-1-amine is a chemical compound with the molecular formula C5H11Cl2N . It is also known as Ifosfamide Impurity E . The molecular weight of this compound is 156.05 g/mol .

Molecular Structure Analysis

The IUPAC name of this compound is 3-chloro-N-(2-chloroethyl)propan-1-amine . The InChI string is InChI=1S/C5H11Cl2N/c6-2-1-4-8-5-3-7/h8H,1-5H2 and the canonical SMILES string is C(CNCCCl)CCl .Physical and Chemical Properties Analysis

The compound has a molecular weight of 156.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are 155.0268547 g/mol . The topological polar surface area of the compound is 12 Ų . The compound has a heavy atom count of 8 .Wissenschaftliche Forschungsanwendungen

Onkologie

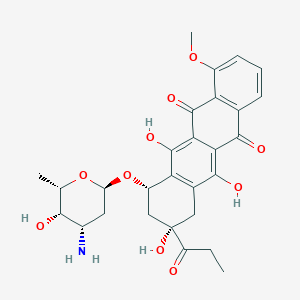

Ifosfamid, die Stammverbindung von Ifosfamid-Unreinheit E, ist ein alkylierendes Mittel, das häufig bei hämatologischen und soliden Tumorerkrankungen eingesetzt wird {svg_1}. Es birgt ein erhebliches Risiko für Neurotoxizität/Enzephalopathie {svg_2}. Die Unreinheit E könnte Teil der Studie sein, um die Neurotoxizität in Zusammenhang mit verschiedenen Ifosfamid-Formulierungen zu verstehen {svg_3}.

Weichteilsarkombehandlung

Ifosfamid wird zur Behandlung von erwachsenen Patienten mit fortgeschrittenen Weichteilsarkomen eingesetzt {svg_4}. Die fehlende Kardiotoxizität macht dieses Medikament zu einer deutlich attraktiveren Alternative als Doxorubicin, die bei hohen Dosen oder als Teil neuer Medikamentenkombinationen untersucht werden sollte {svg_5}. This compound könnte in die Untersuchung dieser neuen Behandlungsstrategien involviert sein {svg_6}.

Organtoxizitätsstudien

Die Organtoxizität, die von Ifosfamid ausgeht, ist ein bedeutendes Problem in medizinischen Behandlungen {svg_7}. This compound könnte in der Untersuchung solcher Organtoxizitäten verwendet werden und zu einem besseren Verständnis der Nebenwirkungen und einer Verbesserung der Patientensicherheit beitragen {svg_8}.

Proteomikforschung

“(2-Chlorethyl)(3-chloropropyl)amin” wird als biochemisches Mittel in der Proteomikforschung eingesetzt {svg_9}. Es könnte in der Untersuchung von Proteinstrukturen und -funktionen eingesetzt werden und zur Entwicklung neuer therapeutischer Strategien beitragen.

Arzneimittelentwicklung

Amine, einschließlich “(2-Chlorethyl)(3-chloropropyl)amin”, spielen eine entscheidende Rolle in der Arzneimittelentwicklung {svg_10}. Sie werden als Bausteine bei der Synthese verschiedener Arzneimittel verwendet und tragen zur Entdeckung neuer Behandlungen für verschiedene Krankheiten bei {svg_11}.

Materialwissenschaften

Amine finden auch in den Materialwissenschaften breite Anwendung {svg_12}. Sie tragen zur Gestaltung und Herstellung funktionaler Materialien bei, darunter Polymere, Katalysatoren, Sensoren und Nanomaterialien {svg_13}.

Wirkmechanismus

Target of Action

Ifosfamide Impurity E, also known as 3-chloro-N-(2-chloroethyl)propan-1-amine or (2-chloroethyl)(3-chloropropyl)amine, is an alkylating and immunosuppressive agent used in chemotherapy . It is chemically related to the nitrogen mustards and is a synthetic analog of cyclophosphamide . The primary targets of Ifosfamide Impurity E are DNA molecules, specifically at the guanine N-7 positions .

Mode of Action

It requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active . The cytotoxic action is primarily through DNA crosslinks caused by alkylation by the isophosphoramide mustard at guanine N-7 positions .

Biochemical Pathways

The metabolism of Ifosfamide Impurity E is a delicate balance between a minor activation pathway (4-hydroxylation) and a toxification pathway (N-dechloroethylation) . Activation and deactivation of Ifosfamide in vivo and in rat liver microsomes proved to be mediated by different CYP isoenzymes: 3A (CYP3A) plus CYP2B1/ CYP2C11 and CYP3A, respectively .

Pharmacokinetics

Ifosfamide Impurity E is metabolized in the liver, primarily by the cytochrome P450 system . The pharmacokinetics of Ifosfamide and its metabolites have been extensively studied, identifying key issues such as population differences in pharmacokinetic parameters, differences in elimination dependent upon route and schedule of administration, implications of the chirality of the drug, and interpatient pharmacokinetic variability .

Result of Action

The result of Ifosfamide Impurity E’s action is cell death, achieved through the formation of intra and interstrand cross-links in DNA, which may result in cytotoxicity . It is used in the treatment of various cancers, including testicular cancer, ovarian cancer, cervical cancer, osteocarcinoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma .

Action Environment

The action of Ifosfamide Impurity E can be influenced by various environmental factors. For instance, the presence of liver disease can affect the metabolism of the drug . Additionally, the drug’s efficacy and toxicity can be modulated by the metabolic pathways . It is also important to handle the compound with care to prevent spills, splashes, or inhaling fumes or dust .

Eigenschaften

IUPAC Name |

3-chloro-N-(2-chloroethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N/c6-2-1-4-8-5-3-7/h8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXKFOYOKSXOGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42453-19-0 |

Source

|

| Record name | 3-Chloro-N-(2-chloroethyl)propan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042453190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-N-(2-CHLOROETHYL)PROPAN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8DZ5K6NPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

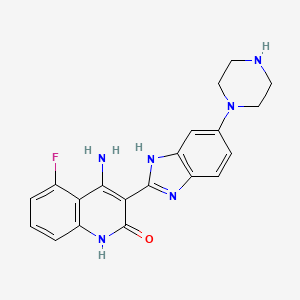

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)

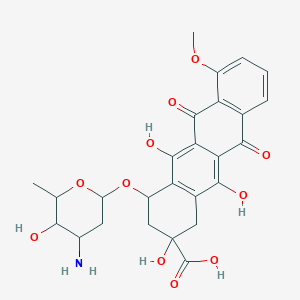

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

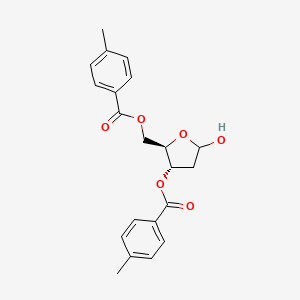

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)